Welcome to the BenchChem Online Store!
molecular formula C9H14O2 B140772 Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) CAS No. 149251-77-4

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)

Cat. No. B140772
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04981981

Procedure details

Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra. These compounds dexoygenated (FIG. 1) individually or as a mixture, produced a single new compound that coeluted with 6 and matched the MS of synthetic 6. Isolated components in ca. 100 μl of CH2Cl2 were ozonized by addition of 100 μl of O3 -saturated CH2Cl2 at -78° C. (8341 Matheson Laboratory Ozonator), and ozonides were cleaved with methyl sulfide (30 μl; 40 μl/μl CH2Cl2). Compounds 12 and 13 (1-methyl-4-acetyl-1,2-epoxycyclohexane) were synthesized by standard methods and structurally verified by spectral comparisons to published values for these isomers. Ozonolysis of compounds 8 and 9 together produced ozonides 12 and 13 (FIG. 1) in approximately the same ratio as the ratio of 8:9 in airborne-trapped samples. Thus, compound 8 is trans-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane. Deoxygenation of isolated 9 (>80% purity) produced a single compound having a GC-retention time and MS identical to synthetic 6 (FIG. 1). Ozonolysis of isolated 9 produced 13, but did not produce 12. Thus, component 9 is cis-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane.
Quantity
30 μL
Type
reactant
Reaction Step One
[Compound]
Name
compounds 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
O3
Quantity
100 μL
Type
reactant
Reaction Step Six
[Compound]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].CSC.[CH3:7][C:8]12[O:22][C@H:9]1[CH2:10][C@@H:11](/[C:14](/C)=[CH:15]\CC=C(C)C)[CH2:12][CH2:13]2>C(Cl)Cl>[CH3:7][C:8]12[O:22][CH:9]1[CH2:10][CH:11]([C:14](=[O:1])[CH3:15])[CH2:12][CH2:13]2

Inputs

Step One
Name
Quantity
30 μL
Type
reactant
Smiles
CSC
Step Two
Name
compounds 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12[C@H](C[C@H](CC1)\C(=C/CC=C(C)C)\C)O2
Step Six
Name
O3
Quantity
100 μL
Type
reactant
Smiles
O=[O+][O-]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra
CUSTOM
Type
CUSTOM
Details
as a mixture, produced a single new compound
CUSTOM
Type
CUSTOM
Details
Deoxygenation of isolated 9 (>80% purity)
CUSTOM
Type
CUSTOM
Details
produced a single compound
CUSTOM
Type
CUSTOM
Details
Ozonolysis of isolated 9

Outcomes

Product
Name
Type
product
Smiles
CC12C(CC(CC1)C(C)=O)O2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04981981

Procedure details

Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra. These compounds dexoygenated (FIG. 1) individually or as a mixture, produced a single new compound that coeluted with 6 and matched the MS of synthetic 6. Isolated components in ca. 100 μl of CH2Cl2 were ozonized by addition of 100 μl of O3 -saturated CH2Cl2 at -78° C. (8341 Matheson Laboratory Ozonator), and ozonides were cleaved with methyl sulfide (30 μl; 40 μl/μl CH2Cl2). Compounds 12 and 13 (1-methyl-4-acetyl-1,2-epoxycyclohexane) were synthesized by standard methods and structurally verified by spectral comparisons to published values for these isomers. Ozonolysis of compounds 8 and 9 together produced ozonides 12 and 13 (FIG. 1) in approximately the same ratio as the ratio of 8:9 in airborne-trapped samples. Thus, compound 8 is trans-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane. Deoxygenation of isolated 9 (>80% purity) produced a single compound having a GC-retention time and MS identical to synthetic 6 (FIG. 1). Ozonolysis of isolated 9 produced 13, but did not produce 12. Thus, component 9 is cis-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane.
Quantity
30 μL
Type
reactant
Reaction Step One
[Compound]
Name
compounds 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
O3
Quantity
100 μL
Type
reactant
Reaction Step Six
[Compound]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].CSC.[CH3:7][C:8]12[O:22][C@H:9]1[CH2:10][C@@H:11](/[C:14](/C)=[CH:15]\CC=C(C)C)[CH2:12][CH2:13]2>C(Cl)Cl>[CH3:7][C:8]12[O:22][CH:9]1[CH2:10][CH:11]([C:14](=[O:1])[CH3:15])[CH2:12][CH2:13]2

Inputs

Step One
Name
Quantity
30 μL
Type
reactant
Smiles
CSC
Step Two
Name
compounds 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12[C@H](C[C@H](CC1)\C(=C/CC=C(C)C)\C)O2
Step Six
Name
O3
Quantity
100 μL
Type
reactant
Smiles
O=[O+][O-]
Name
ozonides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra
CUSTOM
Type
CUSTOM
Details
as a mixture, produced a single new compound
CUSTOM
Type
CUSTOM
Details
Deoxygenation of isolated 9 (>80% purity)
CUSTOM
Type
CUSTOM
Details
produced a single compound
CUSTOM
Type
CUSTOM
Details
Ozonolysis of isolated 9

Outcomes

Product
Name
Type
product
Smiles
CC12C(CC(CC1)C(C)=O)O2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.